8-bromo-1-(2-methoxypropyl)-3H-imidazo[4,5-c]quinolin-2-one
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Overview
Description
(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one is a synthetic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities, including antiviral, antitumor, and immunomodulatory effects. The unique structure of this compound, featuring a bromine atom and a methoxypropyl group, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the bromine atom and the methoxypropyl group. The key steps include:
Formation of the Quinoline Core: This can be achieved through a palladium-catalyzed cross-coupling reaction and cyclization process.
Alkylation: The methoxypropyl group is introduced via an alkylation reaction using appropriate alkylating agents.
Industrial Production Methods
Industrial production of (S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency catalysts, continuous flow reactors, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted imidazoquinoline derivatives.
Scientific Research Applications
(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with molecular targets such as toll-like receptors (TLRs). The compound acts as an agonist for TLR7 and TLR8, leading to the activation of downstream signaling pathways that result in the production of cytokines and other immune responses . This activation plays a crucial role in its antiviral and immunomodulatory effects.
Comparison with Similar Compounds
Similar Compounds
Imiquimod: Another imidazoquinoline compound known for its antiviral and antitumor activities.
Resiquimod: A TLR7/8 agonist with similar immunomodulatory effects.
Uniqueness
(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxypropyl group enhances its potency and selectivity as a TLR agonist compared to other similar compounds .
Properties
IUPAC Name |
8-bromo-1-(2-methoxypropyl)-3H-imidazo[4,5-c]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-8(20-2)7-18-13-10-5-9(15)3-4-11(10)16-6-12(13)17-14(18)19/h3-6,8H,7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVSNQJOFQKUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C3C=C(C=CC3=NC=C2NC1=O)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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